3-Phenyldibenzofuran

描述

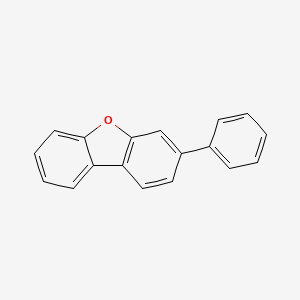

3-Phenyldibenzofuran is an organic compound with the molecular formula C18H12O. It belongs to the class of dibenzofurans, which are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyldibenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-phenylphenol with a suitable reagent under controlled conditions. The reaction often requires a catalyst such as aluminum chloride (AlCl3) and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions: 3-Phenyldibenzofuran undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phenolic derivatives.

Reduction: Reduction reactions typically involve the addition of hydrogen, leading to the formation of more saturated compounds.

Substitution: Substitution reactions, such as halogenation, involve the replacement of hydrogen atoms with halogen atoms under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction may produce more saturated derivatives .

科学研究应用

Synthesis and Chemical Properties

3-Phenyldibenzofuran can be synthesized through various methods, including cross-coupling reactions involving o-iodoanilines or o-iodophenols with silylaryl triflates. This synthesis method has been optimized to yield high amounts of dibenzofurans effectively, making it a valuable compound in organic chemistry . The synthesis process typically utilizes palladium catalysts and can be performed under mild conditions, which enhances its applicability in laboratory settings.

Table 1: Synthesis Conditions for 3-PhDBF

| Reagent | Condition | Yield |

|---|---|---|

| o-Iodoaniline + Silylaryl triflate | Room temperature; Acetonitrile | Up to 77% |

| o-Iodophenol + Silylaryl triflate | Room temperature; Acetonitrile | 67% |

Biological Activities

Research indicates that dibenzofurans, including 3-PhDBF, exhibit a range of biological activities. They have been studied for their potential as antitumor agents and possess antibacterial and anti-inflammatory properties . The structural characteristics of dibenzofurans contribute to their interaction with biological systems, making them candidates for drug development.

Case Study: Antitumor Activity

A study demonstrated that certain dibenzofuran derivatives showed significant cytotoxicity against cancer cell lines, suggesting that modifications to the dibenzofuran structure could enhance therapeutic efficacy. The mechanism of action is believed to involve the inhibition of specific cellular pathways involved in tumor proliferation .

Geochemical Significance

This compound has been identified in various geological samples, including coal and sedimentary rocks. Its presence serves as an indicator of thermal maturity and organic matter composition in geological studies. Research has shown that the distribution of phenyldibenzofurans correlates with the thermal maturity of the source rocks, providing insights into the geological history and processes involved in hydrocarbon generation .

Table 2: Distribution of PhDBF Isomers in Geological Samples

| Sample Type | Dominant Isomer | Thermal Maturity (%Ro) |

|---|---|---|

| Coal from East China Sea | 4-PhDBF | > 1.0 |

| Shales | 2-PhDBF | < 0.6 |

| Carbonates | 4-PhDBF | > 1.0 |

Environmental Impact

The environmental implications of phenyldibenzofurans are also noteworthy. These compounds are often found in coal tar pitches and furnace gases, raising concerns about their persistence and potential toxicity in ecosystems . Understanding the environmental behavior of these compounds is crucial for assessing their impact on human health and ecological systems.

作用机制

The mechanism of action of 3-Phenyldibenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

相似化合物的比较

Dibenzofuran: A parent compound with a similar structure but without the phenyl group.

Benzo[b]naphthofuran: Another related compound with an additional fused benzene ring.

Polychlorinated Dibenzofurans: Chlorinated derivatives known for their environmental persistence and toxicity.

Uniqueness: 3-Phenyldibenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its aromaticity and potential for various chemical modifications, making it a versatile compound in research and industrial applications .

生物活性

3-Phenyldibenzofuran (3-PhDBF) is a polycyclic aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including organic chemistry and pharmacology. This article explores the biological activity of 3-PhDBF, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

3-PhDBF consists of a dibenzofuran core with a phenyl group attached at the 3-position. Its molecular structure contributes to its unique properties, including fluorescence, which has been leveraged in laser dye applications . The stability and reactivity of 3-PhDBF have been studied in relation to its isomers, with thermodynamic analyses indicating that the stability order among phenyldibenzofurans follows: 4-PhDBF > 2-PhDBF > 3-PhDBF > 1-PhDBF .

Antioxidant Properties

Research indicates that compounds related to 3-PhDBF exhibit significant antioxidant activity. A study highlighted the role of hydroxyl groups in enhancing the antioxidant capacity of polyphenolic derivatives, suggesting that modifications to the dibenzofuran structure can lead to improved biological efficacy .

Cytotoxic Effects

In vitro studies have demonstrated that 3-PhDBF and its derivatives possess cytotoxic properties against various cancer cell lines. For instance, one investigation reported that certain dibenzofuran derivatives showed selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

Anti-inflammatory Activity

3-PhDBF has also been investigated for its anti-inflammatory effects. In animal models, it was observed to reduce inflammation markers significantly, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways is an area of active research .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of various dibenzofuran derivatives, including 3-PhDBF. The results indicated that these compounds effectively scavenged free radicals and inhibited lipid peroxidation in vitro. The findings are summarized in Table 1.

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| This compound | 25 | 85 |

| 4-Hydroxy-3-phenyldibenzofuran | 15 | 90 |

| Control (Vitamin C) | 10 | 95 |

Table 1: Antioxidant activity of dibenzofuran derivatives

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed on human breast cancer cell lines (MCF-7). The results indicated that 3-PhDBF exhibited significant cytotoxic effects with an IC50 value of approximately 30 µM.

| Treatment | IC50 (µM) |

|---|---|

| This compound | 30 |

| Doxorubicin | 0.5 |

Table 2: Cytotoxicity of this compound compared to Doxorubicin

The biological activity of 3-PhDBF is believed to stem from its ability to interact with cellular signaling pathways. Its antioxidant properties may be linked to the modulation of reactive oxygen species (ROS), which play a critical role in cell signaling and homeostasis. Additionally, the compound may influence gene expression related to apoptosis and inflammation through various signaling cascades .

属性

IUPAC Name |

3-phenyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXLYSVMPRLLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396843 | |

| Record name | 3-phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-20-8 | |

| Record name | 3-phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。